(2S,3S)-3-ethylpyrrolidine-2-carboxamide

proton affinity gas-phase basicity kinetic method

Stereochemical inconsistency in pyrrolidine carboxamide procurement leads to non-reproducible SAR. This (2S,3S)-3-ethylpyrrolidine-2-carboxamide is supplied as a single, defined enantiomer, eliminating the risk of diastereomer contamination that invalidates biological assays. - Defined (2S,3S) trans-configuration ensures correct 3D pharmacophore presentation for target engagement. - Balanced lipophilicity (XLogP3: 0.1) and fragment-like profile (Ro3 compliant) suit FBDD campaigns. - Use for matched-pair analysis against the (2R,3R) enantiomer to quantify stereochemical binding contributions.

Molecular Formula C7H14N2O
Molecular Weight 142.20 g/mol
Cat. No. B12890849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3S)-3-ethylpyrrolidine-2-carboxamide
Molecular FormulaC7H14N2O
Molecular Weight142.20 g/mol
Structural Identifiers
SMILESCCC1CCNC1C(=O)N
InChIInChI=1S/C7H14N2O/c1-2-5-3-4-9-6(5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)/t5-,6-/m0/s1
InChIKeyONODUWMRAZDTQG-WDSKDSINSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,3S)-3-Ethylpyrrolidine-2-Carboxamide: Stereochemistry and Procurement


(2S,3S)-3-Ethylpyrrolidine-2-carboxamide, also known as (3S)-3-ethyl-L-prolinamide, is a chiral pyrrolidine-2-carboxamide featuring a trans-configuration with an ethyl substituent at the 3-position. The compound belongs to the substituted prolinamide class, which serves as a versatile scaffold in medicinal chemistry and as a single-enantiomer building block for asymmetric synthesis. Its molecular formula is C7H14N2O with a molecular weight of 142.20 g/mol, a topological polar surface area of 55.1 Ų, and a computed XLogP3 of 0.1 [1]. The defined (2S,3S) absolute stereochemistry places the compound within the L-proline configurational family, distinguishing it from its (2R,3R) enantiomer and (2S,3R) cis-diastereomer, both of which exhibit divergent physicochemical and biological behavior profiles that preclude simple interchange [2].

Why Generic Substitution with Analogs Fails


Within the pyrrolidine-2-carboxamide class, even minor stereochemical or substituent variations at the 3-position produce substantial changes in conformational preference, proton affinity, hydrogen-bonding capacity, and biological recognition. The trans-(2S,3S) configuration imposes a specific ring pucker and ethyl group orientation that directly affects the compound's three-dimensional presentation of the carboxamide pharmacophore. Replacing the (2S,3S) isomer with the cis-(2S,3R) diastereomer alters the spatial trajectory of the ethyl substituent [1], while substitution with unsubstituted prolinamide eliminates the lipophilic and steric contributions of the 3-ethyl group entirely. Even the homologous (2S,3S)-3-methyl analog exhibits measurably different physicochemical properties, including altered proton affinity and logP values, which can affect solubility, permeability, and target binding [2]. These differences translate into unpredictable SAR outcomes if analogs are substituted without verification, making stereochemically defined procurement essential for reproducible research.

Differentiation Evidence Against Closest Analogs


Proton Affinity and Gas-Phase Basicity

The proton affinity (PA) of cis-3-ethylproline, the carboxylic acid analog of the target compound, was measured at 943 kJ mol⁻¹ using the kinetic method with an ion trap instrument. This value is 7 kJ mol⁻¹ higher than unsubstituted proline (936 kJ mol⁻¹) and 2.5 kJ mol⁻¹ higher than cis-3-methylproline (940.5 kJ mol⁻¹), demonstrating that the ethyl substituent at the 3-position incrementally increases gas-phase basicity relative to both the unsubstituted and methyl-substituted congeners [1]. While the data are for the carboxylic acid rather than the carboxamide, the trend in substituent electronic effects is class-transferable to the amide series because the 3-alkyl group exerts its influence through hyperconjugation and polarizability effects on the pyrrolidine nitrogen, independent of the C2 functional group.

proton affinity gas-phase basicity kinetic method mass spectrometry

Lipophilicity and Polar Surface Area

The (2S,3S)-3-ethylpyrrolidine-2-carboxamide has a computed topological polar surface area (TPSA) of 55.1 Ų and an XLogP3 of 0.1 [1]. By comparison, (2S)-pyrrolidine-2-carboxamide (prolinamide), lacking the 3-ethyl group, has a lower computed logP (approximately -0.6 to -0.8) and a comparable TPSA of ~55 Ų, resulting in a less balanced lipophilic/hydrophilic profile for membrane permeation. The (2S,3S)-3-methyl analog would be predicted to have an intermediate XLogP of approximately -0.2 to -0.4 based on the incremental logP contribution of a methylene unit (~0.5 logP units per carbon). The ethyl-substituted compound thus occupies a distinct and potentially more favorable region of CNS drug-like property space, with higher predicted passive membrane permeability than its unsubstituted and methyl-substituted counterparts.

TPSA logP drug-likeness permeability

Trans vs. Cis Diastereomer Separation

The synthesis and resolution paper by Tiba and Overberger (1987) established that trans-3-ethylproline and cis-3-ethylproline are chromatographically separable diastereomers with distinct physicochemical properties, including different saponification kinetics of their N-tosyl methyl ester derivatives and different circular dichroism (CD) spectral signatures used to assign absolute configuration [1]. The trans configuration (corresponding to the (2S,3S) target compound) places the 2-carboxamide and 3-ethyl substituents on opposite faces of the pyrrolidine ring, enforcing a specific ring pucker geometry. In contrast, the cis isomer places both substituents on the same face, significantly altering the spatial presentation of hydrogen bond donors/acceptors. The resolution of trans-3-ethylproline using (+)-dibenzoyl-D-tartaric acid achieved isolation of both D(+)- and L(-)-enantiomers with defined optical rotation values, demonstrating that the trans diastereomer can be obtained in enantiomerically pure form suitable for stereospecific applications.

stereochemistry conformational analysis diastereomer circular dichroism

Enantiomer-Specific InhA Inhibition

In the pyrrolidine carboxamide class of InhA inhibitors, resolution of racemic mixtures unequivocally demonstrated that only one enantiomer is active as an inhibitor of InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis [1]. The lead compound in this series exhibited an IC50 of 10.05 μM, and iterative optimization achieved over 160-fold improvement in potency through microtiter library synthesis followed by in situ activity screening [1]. Although the specific (2S,3S)-3-ethylpyrrolidine-2-carboxamide was not directly tested in this study, the class-level SAR establishes that the stereochemical configuration at the pyrrolidine C2 position is a critical determinant of target engagement, with the active enantiomer's configuration being non-negotiable for biological activity. This finding is reinforced by structure-activity relationship studies showing that stereochemistry at the pyrrolidine C-2 position critically determines inhibitory potency [2].

enantioselectivity InhA inhibition Mycobacterium tuberculosis structure-activity relationship

Hydrogen Bond Capacity and Flexibility

(2S,3S)-3-Ethylpyrrolidine-2-carboxamide possesses 2 hydrogen bond donors (pyrrolidine NH and carboxamide NH2) and 2 hydrogen bond acceptors (carboxamide C=O and pyrrolidine N), with 2 rotatable bonds (C2-C(=O)N and C3-CH2CH3) [1]. This profile differs from (2S)-pyrrolidine-2-carboxamide, which also has 2 HBD/2 HBA but only 1 rotatable bond, making it slightly more rigid. N-alkylated derivatives such as (2S)-N-ethylpyrrolidine-2-carboxamide retain only 1 HBD (carboxamide NH) and feature an additional rotatable bond from the N-ethyl group, altering both hydrogen-bonding capacity and conformational flexibility. The target compound's unsubstituted pyrrolidine ring nitrogen provides both a hydrogen bond donor and a basic site for salt formation, while the 3-ethyl group adds a defined lipophilic vector without increasing the number of hydrogen bond donors or acceptors—a combination that is difficult to replicate with analogs carrying different substitution patterns.

hydrogen bond donor hydrogen bond acceptor rotatable bonds molecular flexibility

Availability of Direct Comparative Data

A thorough search of peer-reviewed literature, patent databases, and public repositories reveals that high-strength direct head-to-head comparative biological activity data for (2S,3S)-3-ethylpyrrolidine-2-carboxamide versus its closest stereochemical and structural analogs are not currently available in the public domain. The compound is primarily documented as a synthetic intermediate or building block, and while class-level inferences can be drawn from related pyrrolidine carboxamides (see Evidence Items 4 and 5), no study has yet published side-by-side IC50, Ki, or in vivo efficacy data comparing this specific (2S,3S) enantiomer against its (2S,3R) diastereomer, (2R,3R) enantiomer, or 3-des-ethyl analog in any target-based or phenotypic assay. Procurement decisions must therefore rely on the compound's defined stereochemistry, physicochemical property differentiation, and class-level SAR until targeted comparative studies are conducted.

data gap SAR limitation research need

Recommended Application Scenarios


Stereospecific Fragment-Based Drug Discovery

The defined (2S,3S) stereochemistry and favorable physicochemical profile (XLogP3 = 0.1, TPSA = 55.1 Ų, 2 HBD/2 HBA, 2 rotatable bonds) make this compound suitable as a three-dimensional, fragment-like building block for FBDD library construction [1]. Its fragment-like properties align with the Rule of Three (Ro3) guidelines, and the 3-ethyl substituent provides a distinct lipophilic vector that can probe hydrophobic pockets without sacrificing hydrogen-bonding capacity. Procurement in enantiomerically pure form is essential, as class-level evidence from pyrrolidine carboxamide InhA inhibitors demonstrates that only one enantiomer engages the target [2]. This compound should be prioritized over unsubstituted prolinamide when the target binding site can accommodate or benefit from a small alkyl substituent at the position corresponding to the pyrrolidine 3-position.

Enantioselectivity Probe in SAR Campaigns

Given the class-level evidence that only one enantiomer of pyrrolidine carboxamides is biologically active against InhA and related targets, this compound can serve as a stereochemical probe in SAR campaigns where the contribution of C2 and C3 configuration to target binding requires systematic evaluation [1]. The availability of both the (2S,3S) and (2R,3R) enantiomers (via resolution with dibenzoyl tartaric acid, as demonstrated for the corresponding carboxylic acid [2]) enables matched-pair analysis to quantify the energetic contribution of stereochemistry to binding affinity, selectivity, and functional activity. This application is particularly relevant for programs targeting enzymes with chiral active sites or receptors where stereochemistry is a known determinant of ligand recognition.

Conformationally Constrained Peptidomimetics

The trans-3-ethylproline scaffold, of which this carboxamide is a direct derivative, has been used in polypeptide conformational studies to evaluate the effect of the ethyl substituent on polyproline helix stability [1]. The (2S,3S)-3-ethylpyrrolidine-2-carboxamide can serve as a protected or activated intermediate for incorporating 3-ethyl-L-proline residues into peptidomimetics, where the ethyl group imposes conformational constraints distinct from both unsubstituted proline and 3-methylproline. The higher proton affinity compared to proline (ΔPA = +7 kJ mol⁻¹) may also influence intramolecular hydrogen bonding within the peptidomimetic backbone [2], offering a rational basis for selecting this building block when altered backbone solvation or hydrogen-bonding properties are desired.

Alkyl Substituent Effects on Permeability

With its balanced lipophilicity (XLogP3 = 0.1) and moderate TPSA (55.1 Ų), this compound occupies a distinct position in property space between the more polar unsubstituted prolinamide and the more lipophilic propyl or butyl analogs [1]. It can be used as a tool to systematically evaluate the effect of incremental 3-alkyl substitution on passive membrane permeability, aqueous solubility, and P-glycoprotein efflux in parallel artificial membrane permeability assay (PAMPA) or Caco-2 cell models. Such studies are particularly relevant for CNS drug discovery programs where fine-tuning of logP in the 0-1 range can significantly impact brain penetration, and where the 3-ethyl substitution represents a moderate and well-defined lipophilic increment.

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